molecular formula C12H17NO3 B13945495 1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- CAS No. 739307-60-9

1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-

Cat. No.: B13945495
CAS No.: 739307-60-9
M. Wt: 223.27 g/mol
InChI Key: IYMMESGOJVNCKV-CABZTGNLSA-N
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Description

1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a benzenediol core and a piperidinylmethyl group. It is used in various chemical reactions and has applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- typically involves multiple steps. One common method includes the reaction of 1,2-benzenediol with a piperidinylmethyl derivative under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to hydroquinones.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but typically involve acidic or basic catalysts.

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted benzenediols, each with distinct properties and applications.

Scientific Research Applications

1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- is widely used in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential therapeutic effects and use in drug development.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors, leading to various biochemical pathways being activated or inhibited. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-Dihydroxybenzene): Similar structure but lacks the piperidinylmethyl group.

    Hydroquinone (1,4-Dihydroxybenzene): Different position of hydroxyl groups.

    Resorcinol (1,3-Dihydroxybenzene): Another isomer with hydroxyl groups in different positions.

Uniqueness

1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the piperidinylmethyl group differentiates it from other benzenediols, leading to unique applications and interactions in various fields.

This detailed article provides a comprehensive overview of 1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- and its significance in scientific research and industry

Properties

CAS No.

739307-60-9

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

4-[(S)-hydroxy-[(2S)-piperidin-2-yl]methyl]benzene-1,2-diol

InChI

InChI=1S/C12H17NO3/c14-10-5-4-8(7-11(10)15)12(16)9-3-1-2-6-13-9/h4-5,7,9,12-16H,1-3,6H2/t9-,12-/m0/s1

InChI Key

IYMMESGOJVNCKV-CABZTGNLSA-N

Isomeric SMILES

C1CCN[C@@H](C1)[C@H](C2=CC(=C(C=C2)O)O)O

Canonical SMILES

C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O

Origin of Product

United States

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